molecular formula C8H14O2 B14891006 Isobutyl cyclopropanecarboxylate

Isobutyl cyclopropanecarboxylate

Cat. No.: B14891006
M. Wt: 142.20 g/mol
InChI Key: ZIODMHXAGZXTJF-UHFFFAOYSA-N
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Description

Isobutyl cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by a cyclopropane ring attached to a carboxylate group, with an isobutyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl cyclopropanecarboxylate typically involves the esterification of cyclopropanecarboxylic acid with isobutyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of solid acid catalysts, such as Aciplex-SiO2, has been reported to enhance the efficiency of the hydrolysis process .

Chemical Reactions Analysis

Types of Reactions: Isobutyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield cyclopropanecarboxylic acid and isobutyl alcohol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Cyclopropanecarboxylic acid and isobutyl alcohol.

    Oxidation: Cyclopropanecarboxylic acid derivatives.

    Substitution: Various substituted cyclopropanecarboxylates.

Scientific Research Applications

Isobutyl cyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl cyclopropanecarboxylate and its derivatives involves interactions with specific molecular targets. For instance, its insecticidal activity is attributed to its ability to disrupt the nervous system of insects by interfering with neurotransmitter receptors . The exact molecular pathways and targets are still under investigation, but it is believed that the cyclopropane ring plays a crucial role in its biological activity.

Comparison with Similar Compounds

Isobutyl cyclopropanecarboxylate can be compared with other cyclopropane carboxylates, such as:

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-methylpropyl cyclopropanecarboxylate

InChI

InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7-3-4-7/h6-7H,3-5H2,1-2H3

InChI Key

ZIODMHXAGZXTJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1CC1

Origin of Product

United States

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